2-Isopropyl-5-methylpyrazine (CAS 13925-05-8) is a highly potent, branched alkylpyrazine utilized primarily as a premium flavor and fragrance compound and a specialty chemical intermediate [1]. Known for its intense roasted, earthy, and nutty aromatic profile, it is a critical component in formulating cocoa, coffee, and baked goods profiles [2]. Beyond its organoleptic properties, its specific boiling point, volatility profile, and dual-action antimicrobial properties make it a high-value selection for advanced food science and material formulations where precise thermal stability and dosing efficiency are required [REFS-1, REFS-2].
Substituting 2-isopropyl-5-methylpyrazine with simpler, more common pyrazines like 2,5-dimethylpyrazine compromises both process stability and sensory precision [REFS-1, REFS-2]. Simpler pyrazines possess significantly higher volatility due to lower boiling points, leading to rapid flash-off during high-temperature processing such as roasting or extrusion . Furthermore, their higher odor thresholds require higher dosing, which can introduce harsh, chemical off-notes and disrupt the delicate flavor equilibrium required in premium formulations [1]. A buyer must prioritize the exact branched structure of 2-isopropyl-5-methylpyrazine to ensure thermal survivability and trace-level efficacy.
2-Isopropyl-5-methylpyrazine exhibits a boiling point of 190 °C and a flash point of 70.5 °C[1]. In contrast, the industry-standard benchmark 2,5-dimethylpyrazine has a boiling point of 155 °C and a flash point of 64 °C . This 35 °C increase in boiling point significantly reduces evaporative loss during thermal processing steps such as baking, roasting, or extrusion.
| Evidence Dimension | Boiling Point and Flash Point |
| Target Compound Data | BP 190 °C, FP 70.5 °C |
| Comparator Or Baseline | 2,5-Dimethylpyrazine (BP 155 °C, FP 64 °C) |
| Quantified Difference | +35 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures consistent flavor and aroma retention in the final product after high-temperature manufacturing, reducing the need for costly over-dosing.
The addition of the branched isopropyl group significantly increases the hydrophobicity and sensory receptor affinity of the pyrazine ring [2]. While simple methylpyrazines like 2,5-dimethylpyrazine have relatively high odor thresholds (approximately 1.8 ppm), branched alkylpyrazines like 2-isopropyl-5-methylpyrazine operate in the low parts-per-billion (ppb) range [REFS-1, REFS-2]. This allows for achieving the target roasted/earthy profile at drastically reduced concentrations.
| Evidence Dimension | Odor Threshold Range |
| Target Compound Data | Low ppb range |
| Comparator Or Baseline | 2,5-Dimethylpyrazine (~1.8 ppm) |
| Quantified Difference | >100x greater sensory potency |
| Conditions | Aqueous or air threshold evaluation |
Enables precise flavor modulation at trace levels, lowering overall material costs and preventing the introduction of bitter or chemical off-notes associated with high pyrazine dosing.
Recent studies on the antimicrobial qualities of alkylpyrazines demonstrate that 2-isopropyl-5-methylpyrazine possesses specific bactericidal properties [1]. It was shown to be lethal to E. coli strains at a 10^5 CFU/mL invasion level when dosed at 0.3%. This demonstrates a higher specific efficacy at lower concentrations compared to other derivatives like 2-isobutyl-3-methylpyrazine, which required a 10^6 CFU/mL threshold for similar bactericidal action [1].
| Evidence Dimension | Bactericidal Efficacy Threshold against E. coli |
| Target Compound Data | Lethal at 10^5 CFU/mL invasion level |
| Comparator Or Baseline | 2-isobutyl-3-methylpyrazine (Lethal at 10^6 CFU/mL) |
| Quantified Difference | 1-log lower bacterial concentration threshold for lethality |
| Conditions | 0.3% dose in in-vitro E. coli cultures |
Provides formulators with a compound that delivers both premium organoleptic properties and secondary microbial stabilization, extending product shelf life.
Due to its 190 °C boiling point, 2-isopropyl-5-methylpyrazine is the preferred choice for applications requiring intense thermal processing where simpler pyrazines would flash off and lose their efficacy [2].
Used to restore or enhance the authentic roasted, earthy notes in instant coffee or processed chocolate products at trace ppb levels without introducing the bitterness associated with high doses of standard methylpyrazines[REFS-1, REFS-3].
Applied in liquid flavor concentrates or intermediate moisture foods where its bactericidal properties against facultative pathogens provide an added layer of microbial stability alongside flavor enhancement [1].